An In-depth Technical Guide to the Physicochemical Properties of N-[(6-methoxypyyridin-3-yl)methyl]acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-[(6-methoxypyyridin-3-yl)methyl]acetamide
Foreword: Navigating the Known and the Predicted in Early-Stage Drug Discovery
In the landscape of modern drug discovery and development, researchers often encounter novel chemical entities with limited published experimental data. Such is the case with N-[(6-methoxypyridin-3-yl)methyl]acetamide, a compound of interest for which a full experimental physicochemical profile is not yet publicly available. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing such compounds. We will embark on a detailed exploration of the predicted and inferred physicochemical properties of N-[(6-methoxypyridin-3-yl)methyl]acetamide. By leveraging data from structurally similar compounds and outlining robust experimental protocols, this document serves as both a predictive analysis and a practical handbook for the comprehensive characterization of this and other new chemical entities. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for investigation that is essential in the rigorous environment of pharmaceutical research.
Compound Identity and Structural Features
N-[(6-methoxypyridin-3-yl)methyl]acetamide is a substituted pyridine derivative. Its structure, featuring a methoxy-substituted pyridine ring linked to an acetamide group via a methylene bridge, suggests its potential for diverse biological interactions.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | N-[(6-methoxypyridin-3-yl)methyl]acetamide | - |
| CAS Number | 1344325-94-5 | |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | Calculated |
| Canonical SMILES | CC(=O)NCC1=CC=C(OC)N=C1 | - |
| InChI | InChI=1S/C8H10N2O2/c1-6(11)10-7-3-4-8(12-2)9-5-7/h3-5H,1-2H3,(H,10,11) | [1] |
| InChIKey | FAQHEHIKPSXQSN-UHFFFAOYSA-N | [1] |
The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen, the pyridine nitrogen, and the methoxy oxygen) within the molecule suggests the potential for significant intermolecular interactions, which will influence properties such as melting point, boiling point, and solubility.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For N-[(6-methoxypyridin-3-yl)methyl]acetamide, both ¹H and ¹³C NMR would be essential.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm), exhibiting coupling patterns characteristic of a 3,6-disubstituted pyridine.
-
Methylene Protons (-CH₂-): A doublet in the upfield region (likely δ 4.0-4.5 ppm), coupled to the amide proton.
-
Amide Proton (-NH-): A broad singlet or triplet (depending on coupling with the methylene protons) in the downfield region (δ 5.5-8.5 ppm), the chemical shift of which would be sensitive to solvent and concentration.
-
Acetyl Protons (-COCH₃): A sharp singlet in the upfield region (around δ 2.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 170-175 ppm.
-
Aromatic Carbons (Pyridine Ring): Five distinct signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group would be the most downfield.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 40-50 ppm.
-
Acetyl Carbon (-CH₃): A signal in the upfield aliphatic region (around δ 20-25 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the accurately weighed compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons for each signal. Analyze the chemical shifts, coupling constants, and 2D correlations to confirm the structure of N-[(6-methoxypyridin-3-yl)methyl]acetamide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (166.18 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₁₀N₂O₂).
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the acetyl group, the methoxy group, and cleavage at the methylene bridge. Predicted collision cross-section values are available, which can aid in identification.[1]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid, LC-MS with electrospray ionization (ESI) is a common and effective method.
-
Ionization: ESI is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, should be used to obtain accurate mass measurements.
-
Tandem Mass Spectrometry (MS/MS): To further confirm the structure, MS/MS experiments can be performed. The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed to provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Features:
-
N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹. This is a characteristic and intense peak for amides.[2][3]
-
N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.[2][3]
-
C-N Stretch (Amide III): A moderate absorption band around 1290 cm⁻¹.[2][3]
-
C-O Stretch (Methoxy): A strong absorption band in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Several moderate to sharp bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation as a drug product.
Physical State and Appearance
Based on related acetamide compounds, N-[(6-methoxypyridin-3-yl)methyl]acetamide is expected to be a crystalline solid at room temperature.[4][5] Its color would depend on its purity, but a pure sample is likely to be a white to off-white solid.
Melting Point
The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces. The presence of hydrogen bonding and the planar pyridine ring in N-[(6-methoxypyridin-3-yl)methyl]acetamide suggest a relatively high melting point for its molecular weight. For comparison, N-methylacetamide has a melting point of 26-28 °C.[4]
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range over which the sample melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Solubility
Solubility, particularly aqueous solubility, is a critical parameter for drug absorption and distribution. The molecule possesses both polar functional groups capable of hydrogen bonding with water and a nonpolar aromatic ring, suggesting it will have moderate solubility.
Predicted Solubility Profile:
-
Aqueous Solubility: Likely to be pH-dependent due to the basicity of the pyridine nitrogen. Solubility is expected to increase at lower pH due to protonation of the pyridine nitrogen.
-
Organic Solvents: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and likely to have some solubility in less polar solvents like chloroform.[5][6]
Experimental Protocol for Thermodynamic Solubility Determination:
-
Equilibrium Method (Shake-Flask):
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer at various pH values) in a sealed vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the solid from the solution by centrifugation or filtration.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
Dissociation Constant (pKa)
The pKa value(s) of a molecule describe its acidity or basicity. For N-[(6-methoxypyridin-3-yl)methyl]acetamide, the most significant ionizable group is the pyridine nitrogen, which is basic. The methoxy group, being electron-donating, will slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The amide N-H is generally considered non-ionizable under physiological conditions. The pKa of the conjugate acid of the pyridine nitrogen is expected to be in the range of 4-5.
Experimental Protocol for pKa Determination:
-
Potentiometric Titration:
-
Dissolve a known amount of the compound in water or a water/co-solvent mixture.
-
Titrate the solution with a standardized acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
-
-
UV-Vis Spectrophotometry:
-
Record the UV-Vis spectrum of the compound in a series of buffers with different pH values.
-
Changes in the absorbance spectrum upon ionization can be used to determine the pKa.
-
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. It is a critical parameter for predicting membrane permeability and drug distribution. LogP is the partition coefficient in a neutral state, while LogD is the distribution coefficient at a specific pH.
Predicted Lipophilicity:
-
The predicted XlogP for the related N-(6-methoxypyridin-3-yl)acetamide is 0.3.[1] Given the similar structure, a comparable value is expected for the target compound. This suggests a relatively balanced hydrophilic-lipophilic character.
-
Since the compound is basic, its LogD will be pH-dependent, decreasing as the pH drops below the pKa due to increased ionization.
Experimental Protocol for LogP/LogD Determination:
-
Shake-Flask Method:
-
Prepare a mutually saturated solution of n-octanol and water (or a buffer of a specific pH for LogD).
-
Dissolve a known amount of the compound in one of the phases.
-
Add a known volume of the other phase.
-
Shake the mixture vigorously to allow for partitioning, then allow the phases to separate.
-
Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV).
-
LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Stability
Assessing the stability of a new chemical entity under various conditions is crucial for determining its shelf-life and potential degradation pathways.
Predicted Stability:
-
Chemical Stability: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. The ether linkage is typically stable.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. Thermal decomposition would likely occur at elevated temperatures.
-
Photostability: The pyridine ring suggests potential for photodegradation upon exposure to UV light.
Experimental Protocol for Stability Assessment:
-
Forced Degradation Studies:
-
Expose solutions of the compound to stress conditions, including:
-
Acidic conditions (e.g., 0.1 N HCl)
-
Basic conditions (e.g., 0.1 N NaOH)
-
Oxidative conditions (e.g., 3% H₂O₂)
-
Heat (e.g., 60 °C)
-
Light (photostability chamber)
-
-
Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Conclusion
While direct experimental data for N-[(6-methoxypyridin-3-yl)methyl]acetamide is sparse, a comprehensive physicochemical profile can be reliably predicted and systematically determined. This guide provides a framework for such an investigation, combining predictive insights based on structural analogues with detailed, field-proven experimental protocols. The outlined methodologies for spectroscopic and spectrometric analysis, determination of key physicochemical properties, and stability assessment constitute a robust and self-validating approach to the characterization of this and other novel compounds in the drug discovery pipeline. By adhering to these principles of rigorous scientific investigation, researchers can confidently build the foundational knowledge necessary for advancing new chemical entities towards their therapeutic potential.
References
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Supporting Information. General Procedure for the Amides Synthesis. [Link]
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Yang, Z., Lin, H., Gui, T., Zhou, R. F., & Chen, X. S. (2013). Infrared spectroscopy of N-methylacetamide in water from high-level QM/MM calculations. [Link]
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PubChem. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505. [Link]
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PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]
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PubChem. N-(6-methoxy-2-methylpyridin-3-yl)acetamide. [Link]
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PubChem. N-[6-(5,6-Dimethoxypyridin-3-Yl)-1,3-Benzothiazol-2-Yl]acetamide. [Link]
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Wikipedia. N-Methylacetamide. [Link]
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Cole-Parmer. Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]
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bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Link]
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PubMed. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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NIST WebBook. Acetamide, N-methyl-. [Link]
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PubChemLite. N-(6-methoxypyridin-3-yl)acetamide (C8H10N2O2). [Link]
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